1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea typically involves the reaction of 2-chlorobenzaldehyde with ethylthiourea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-(2-chlorophenyl)methylideneamino]-3-methylthiourea
- 1-[(E)-(2-chlorophenyl)methylideneamino]-3-phenylthiourea
- 1-[(E)-(2-chlorophenyl)methylideneamino]-3-butylthiourea
Uniqueness
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl group provides different steric and electronic effects compared to other similar compounds, leading to variations in reactivity and biological activity.
Properties
Molecular Formula |
C10H12ClN3S |
---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12ClN3S/c1-2-12-10(15)14-13-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChI Key |
WNJWIIPKTWANJT-NTUHNPAUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.